![molecular formula C11H18N2O3 B567363 7-氧代-2,6-二氮杂螺[3.4]辛烷-2-羧酸叔丁酯 CAS No. 1234616-51-3](/img/structure/B567363.png)
7-氧代-2,6-二氮杂螺[3.4]辛烷-2-羧酸叔丁酯
描述
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.28 g/mol . This compound is known for its structural motif, which is prevalent in many bioactive molecules and drug candidates, making it an attractive building block for medicinal chemistry applications .
科学研究应用
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various bioactive molecules and drug candidates . In biology and medicine, it is employed in the development of inhibitors for enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which have potential therapeutic applications for treating diabetes and obesity . Additionally, it is used in the synthesis of dihydroisoindolecarboxamide derivatives as Rho-associated protein kinase (ROCK) inhibitors .
作用机制
Target of Action
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound that can be used to synthesize inhibitors for various enzymes . The primary targets of this compound include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD+ biosynthesis, and cell motility, respectively .
Mode of Action
The exact mode of action of Tert-butyl 7-oxo-2,6-diazaspiro[3It is known that the compound acts as a precursor in the synthesis of inhibitors for khk, nampt, and rock . These inhibitors likely bind to their respective enzymes, thereby modulating their activities and influencing the associated biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate are those associated with its enzyme targets. KHK is involved in the metabolism of fructose, a type of sugar, in the liver . NAMPT is a key enzyme in the NAD+ biosynthesis pathway, which is essential for cellular energy production and DNA repair . ROCK is involved in various cellular processes, including cell motility and tumor cell invasion .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 7-oxo-2,6-diazaspiro[3Some general properties can be inferred from its molecular structure . The compound has a high gastrointestinal absorption and is a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) is 2.21, suggesting it may readily cross cell membranes . The compound is also very soluble in water, which could influence its distribution in the body .
Result of Action
The molecular and cellular effects of Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate are primarily related to its role in the synthesis of enzyme inhibitors . By inhibiting KHK, NAMPT, and ROCK, the compound can potentially influence glucose metabolism, NAD+ biosynthesis, and cell motility, respectively . These effects could have implications for the treatment of conditions such as diabetes, cancer, and cardiovascular diseases .
生化分析
Biochemical Properties
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex heterocyclic scaffoldsFor instance, it has been used to synthesize inhibitors of enzymes such as ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT), which are involved in metabolic pathways related to diabetes and obesity . The nature of these interactions often involves selective deprotection under mild acidic conditions, revealing a reactive amine functionality for further derivatization .
Cellular Effects
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily observed through its role as a synthetic intermediate in the development of bioactive molecules. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, it has been used to develop inhibitors of O-GlcNAcase (OGA), which are being explored for the treatment of neurodegenerative disorders .
Molecular Mechanism
At the molecular level, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s spirocyclic structure allows it to fit into specific enzyme active sites, thereby modulating their activity. For instance, it has been used to synthesize inhibitors of Rho-associated protein kinase (ROCK), which play a role in various cellular functions such as contraction, motility, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate change over time due to its stability and degradation properties. The compound is generally stable when stored at room temperature, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, derivatives of this compound have shown sustained inhibition of target enzymes over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity. At higher doses, adverse effects such as toxicity and off-target interactions may occur . For instance, high doses of derivatives targeting sigma-1 receptors have been associated with potential side effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been used to synthesize inhibitors of enzymes such as KHK and NAMPT, which are key regulators of glucose and nicotinamide metabolism . These interactions can lead to changes in metabolic flux, affecting overall cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity and solubility properties facilitate its movement across cellular membranes, allowing it to reach its target sites . Additionally, its interactions with binding proteins can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is influenced by targeting signals and post-translational modifications. The compound’s structure allows it to be directed to specific compartments or organelles, where it can exert its biological effects. For example, derivatives of this compound have been shown to localize within the endoplasmic reticulum and mitochondria, affecting processes such as protein folding and energy production .
准备方法
The synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
化学反应分析
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate and tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These compounds share similar structural motifs but differ in their specific functional groups and chemical properties. The uniqueness of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
属性
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)12-5-11/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRALTYPUIGPWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718504 | |
| Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-51-3 | |
| Record name | 1,1-Dimethylethyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Boc-7-oxo-2,6-diaza-spiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
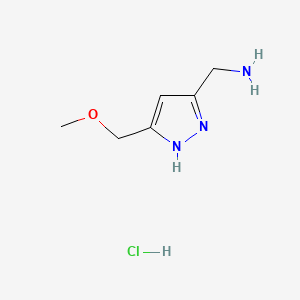
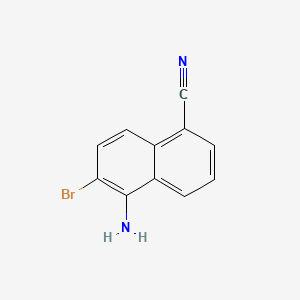
![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)
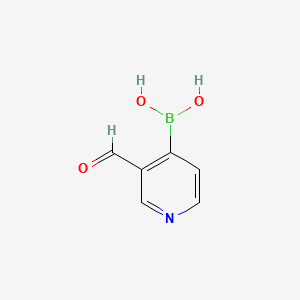
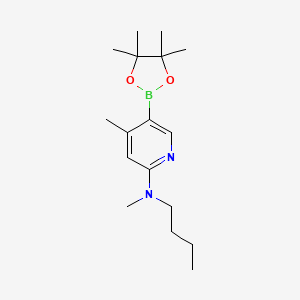
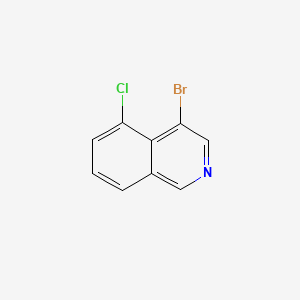
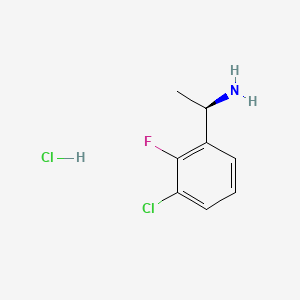

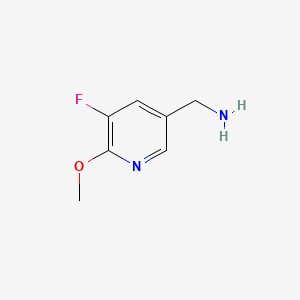



![2-[3-(N-Methylaminocarbonyl)phenyl]phenol](/img/structure/B567303.png)
